6-(5-methyl-2-furyl)-6,7-dihydro-1,2-benzisoxazol-4(5H)-one
Overview
Description
6-(5-methyl-2-furyl)-6,7-dihydro-1,2-benzisoxazol-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzisoxazole core fused with a dihydrofuran ring, making it a versatile molecule for chemical modifications and functional studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-methyl-2-furyl)-6,7-dihydro-1,2-benzisoxazol-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methyl-2-furylamine with 2-nitrobenzaldehyde, followed by reduction and cyclization steps. The reaction conditions often require the use of catalysts such as palladium on carbon and solvents like ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(5-methyl-2-furyl)-6,7-dihydro-1,2-benzisoxazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
6-(5-methyl-2-furyl)-6,7-dihydro-1,2-benzisoxazol-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 6-(5-methyl-2-furyl)-6,7-dihydro-1,2-benzisoxazol-4(5H)-one exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(5-methyl-2-furyl)-6,7-dihydro-1,2-benzisoxazol-3(5H)-one: Similar structure but with a different position of the oxazole ring.
6-(5-methyl-2-furyl)-6,7-dihydro-1,2-benzisoxazol-5(5H)-one: Another positional isomer with distinct chemical properties.
Uniqueness
6-(5-methyl-2-furyl)-6,7-dihydro-1,2-benzisoxazol-4(5H)-one is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activity compared to its isomers and other related compounds.
Properties
IUPAC Name |
6-(5-methylfuran-2-yl)-6,7-dihydro-5H-1,2-benzoxazol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-2-3-11(15-7)8-4-10(14)9-6-13-16-12(9)5-8/h2-3,6,8H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHBEFQPMZDQFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CC3=C(C=NO3)C(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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